molecular formula C12H12O3 B1219649 7-Methoxy-4,8-dimethylchromen-2-one CAS No. 14002-96-1

7-Methoxy-4,8-dimethylchromen-2-one

Cat. No.: B1219649
CAS No.: 14002-96-1
M. Wt: 204.22 g/mol
InChI Key: OMNGMJMBWPLZLA-UHFFFAOYSA-N
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Description

7-Methoxy-4,8-dimethylchromen-2-one is a chemical compound belonging to the class of coumarins It is known for its distinct structure, which includes a benzopyran ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,8-dimethylchromen-2-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,8-dimethylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

7-Methoxy-4,8-dimethylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-4,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Methoxy-4,8-dimethylchromen-2-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its stability and modify its interaction with biological targets .

Properties

CAS No.

14002-96-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

7-methoxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-7-6-11(13)15-12-8(2)10(14-3)5-4-9(7)12/h4-6H,1-3H3

InChI Key

OMNGMJMBWPLZLA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,8-dimethyl-7-hydroxycoumarin (0.190 g, 1.00 mmol) and methyl iodide (0.180 g, 1.30 mmol) in 50 ml of dry acetone was heated at reflux in the presence of 0.5 g of potassium carbonate for 14 hours. The solution was then cooled and filtered. The filtrate was evaporated under reduced pressure to yield a beige solid. The beige solid was taken up in 20% sodium hydroxide (aqueous) and collected by vacuum filtration. The crude product was recrystallized from methanol to yield shiny white crystals, m.p. 162°-164° C., 135 mg, 66% yield. 1H-NMR: 2.27 (s, 3H, C8 --CH3), 2.4 (d, 3H, C4 --CH3, J=1.2 Hz), 3.9 (s, 3H, OCH3), 6.1 (q, 1H, C3 --H, J=1.2 Hz), 6.8-6.9 (d, 1H, C6 --H, J=8.8 Hz), 7.4- 7.5 (d, 1H, C5 --H, J=8.8 Hz).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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